2-(chloromethyl)-2-methylcyclooctan-1-one
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Overview
Description
2-(chloromethyl)-2-methylcyclooctan-1-one is an organic compound with a unique structure characterized by a cyclooctane ring substituted with a chloromethyl group and a methyl group at the second carbon, and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2-methylcyclooctan-1-one typically involves the chloromethylation of 2-methylcyclooctan-1-one. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-2-methylcyclooctan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ketone functional group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, cyano, or amino groups.
Oxidation: The major product is 2-(chloromethyl)-2-methylcyclooctanoic acid.
Reduction: The major product is 2-(chloromethyl)-2-methylcyclooctanol.
Scientific Research Applications
2-(chloromethyl)-2-methylcyclooctan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-2-methylcyclooctan-1-one depends on its chemical reactivity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ketone functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are primarily related to its functional groups and their chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-2-methylcyclohexan-1-one: Similar structure but with a six-membered ring instead of an eight-membered ring.
2-(bromomethyl)-2-methylcyclooctan-1-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(chloromethyl)-2-methylcyclopentan-1-one: Similar structure but with a five-membered ring instead of an eight-membered ring.
Uniqueness
2-(chloromethyl)-2-methylcyclooctan-1-one is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. The presence of both a chloromethyl group and a ketone functional group provides versatility in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
3859-33-4 |
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Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methylcyclooctan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-10(8-11)7-5-3-2-4-6-9(10)12/h2-8H2,1H3 |
InChI Key |
WESDTLVISQDENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCC1=O)CCl |
Purity |
95 |
Origin of Product |
United States |
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